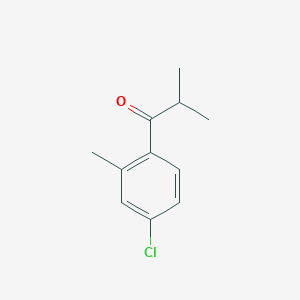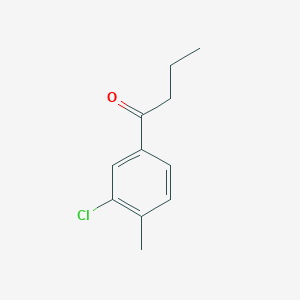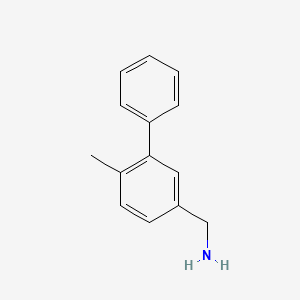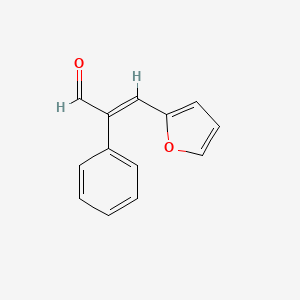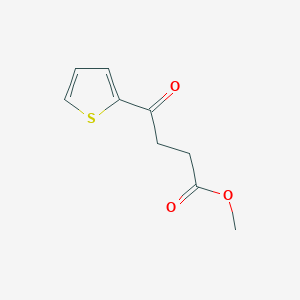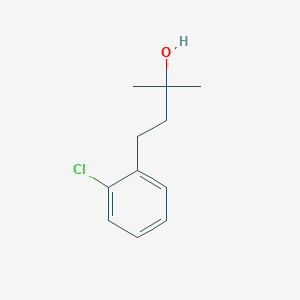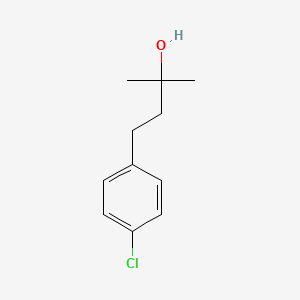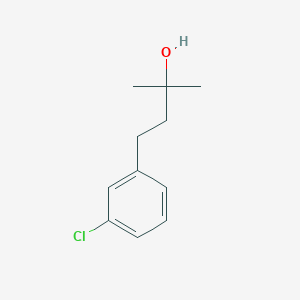
4-(3-Chlorophenyl)-2-methylbutan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chlorophenyl)-2-methylbutan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a chlorophenyl group attached to a butanol backbone, making it a versatile molecule in various chemical reactions and applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-2-methylbutan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 3-chlorobenzyl chloride reacts with isobutyraldehyde in the presence of magnesium and anhydrous ether to form the desired product. The reaction conditions typically include:
Reagents: 3-chlorobenzyl chloride, isobutyraldehyde, magnesium, anhydrous ether
Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
Another method involves the reduction of 4-(3-chlorophenyl)-2-methylbutan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions for this method include:
Reagents: 4-(3-chlorophenyl)-2-methylbutan-2-one, sodium borohydride or lithium aluminum hydride
Conditions: Room temperature, solvent (e.g., ethanol or tetrahydrofuran)
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions or reductions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(3-Chlorophenyl)-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(3-chlorophenyl)-2-methylbutan-2-one using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of the compound can yield different alcohol derivatives depending on the reducing agent used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate; acidic or basic conditions
Reduction: Sodium borohydride, lithium aluminum hydride; solvent (e.g., ethanol, tetrahydrofuran)
Substitution: Nucleophiles (e.g., amines, thiols); solvent (e.g., dimethylformamide), elevated temperature
Major Products
Oxidation: 4-(3-chlorophenyl)-2-methylbutan-2-one
Reduction: Various alcohol derivatives
Substitution: Substituted chlorophenyl derivatives
科学研究应用
4-(3-Chlorophenyl)-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3-Chlorophenyl)-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
相似化合物的比较
4-(3-Chlorophenyl)-2-methylbutan-2-ol can be compared with other similar compounds, such as:
4-(3-Chlorophenyl)-2-methylbutan-2-one: The ketone analog, which has different reactivity and applications.
4-(3-Chlorophenyl)-2-methylbutanoic acid: The carboxylic acid analog, which has distinct chemical properties and uses.
4-(3-Chlorophenyl)-2-methylbutan-2-amine: The amine analog, which may have different biological activity and therapeutic potential.
Each of these compounds has unique structural features and reactivity, making them suitable for different applications in research and industry.
属性
IUPAC Name |
4-(3-chlorophenyl)-2-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,13H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAHUZJVQOVZBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
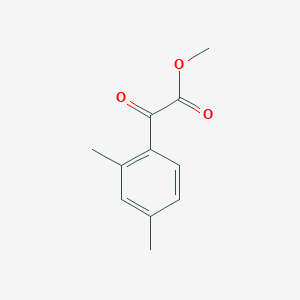
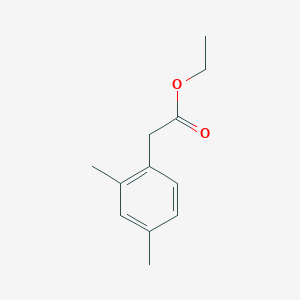
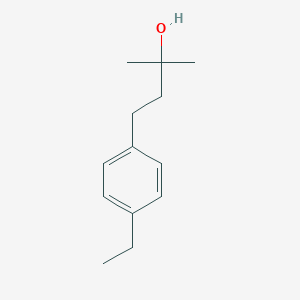
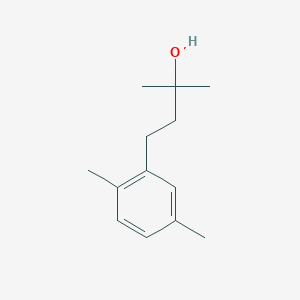
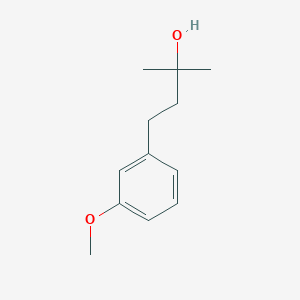
![2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol](/img/structure/B7848201.png)
